molecular formula C10H16N2O4S3 B601902 Dorzolamide hydrochloride, (+/-)-(cis)- CAS No. 120279-37-0

Dorzolamide hydrochloride, (+/-)-(cis)-

Cat. No. B601902
CAS RN: 120279-37-0
M. Wt: 324.44
InChI Key:
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Description

Dorzolamide hydrochloride is a non-bacteriostatic sulfonamide derivative and a topical carbonic anhydrase (CA) inhibitor . It is used to treat elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension . It works by blocking an enzyme in the ciliary process that regulates ion balance and fluid pressure in the eyes .


Synthesis Analysis

The synthesis of Dorzolamide hydrochloride involves several steps. A process for preparing dorzolamide and its derivatives was first described in EP 0296879 . The process includes the reduction of the ketone of sulfonamide using absolute ethanol at reflux and then stirred at room temperature for several hours . Another method involves the oxidation of alcohol to sulfone using oxone .


Molecular Structure Analysis

Dorzolamide hydrochloride has a molecular weight of 360.89 and a monoisotopic mass of 360.0038983 . Its chemical formula is C10H17ClN2O4S3 . The IUPAC name for Dorzolamide hydrochloride is (2S,4S)-4- (ethylamino)-2-methyl-1,1-dioxo-2H,3H,4H-1λ⁶-thieno [2,3-b]thiopyran-6-sulfonamide hydrochloride .


Chemical Reactions Analysis

Dorzolamide lowers intraocular pressure by about 20% . Normally, carbonic anhydrase converts carbonic acid (H2CO3) into bicarbonate (HCO3), releasing a proton (H+) into solution .


Physical And Chemical Properties Analysis

Dorzolamide hydrochloride has a water solubility of 0.699 mg/mL . It has a logP of -0.12 and a logS of -2.7 . The pKa values for the strongest acidic and basic parts are 8.16 and 6.88 respectively .

Scientific Research Applications

Pharmacology and Therapeutic Potential

Dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor, is primarily utilized for managing glaucoma and ocular hypertension by reducing aqueous humor formation, thereby lowering intraocular pressure (IOP). Clinical trials have demonstrated its effectiveness in patients with open-angle glaucoma or ocular hypertension, showing a significant reduction in mean IOP. It also has additive ocular hypotensive effects when used with other medications, like topical beta-adrenergic antagonists (Balfour & Wilde, 1997).

Effects on Retinal Circulation

A study examining the impact of dorzolamide hydrochloride on retinal circulation in healthy subjects revealed no significant changes in various hemodynamic parameters, indicating that dorzolamide does not adversely affect retinal blood flow (Grunwald, Mathur, & Dupont, 2009).

Influence on Aqueous Humor Dynamics

Research has shown that topical application of dorzolamide hydrochloride effectively reduces the rate of aqueous humor flow in human eyes, both during the day and at night, which is a crucial factor in the management of glaucoma (Vanlandingham, Maus, & Brubaker, 1998).

Impact on Central Corneal Thickness

Studies on the effect of dorzolamide hydrochloride on central corneal thickness, especially in patients with cornea guttata, indicate a slight but statistically significant thickening of the central corneal thickness. This suggests a need for monitoring in patients with compromised corneal endothelium (Wirtitsch et al., 2003).

Pharmacokinetic and Pharmacological Enhancement

Research focusing on enhancing the pharmacokinetic and pharmacological behavior of dorzolamide hydrochloride has led to the development of self-assembled nanostructures. These nanostructures show promise in permeating higher drug amounts through the cornea and achieving sustained pharmacological effects (Afify et al., 2018).

Corneal Endothelial Function

Dorzolamide hydrochloride was shown to have no significant effect on the corneal deswelling rate after hypoxic stress in normal human eyes. However, the drug did increase corneal endothelial permeability to fluorescein, without resulting in increased corneal thickness (Egan, Hodge, McLaren, & Bourne, 1998).

Mechanism of Action

Target of Action

Rac-Cis-Dorzolamide, also known as (+/-)-(Cis)-dorzolamide hydrochloride or Dorzolamide hydrochloride, (+/-)-(cis)-, is primarily targeted at the enzyme carbonic anhydrase, specifically the isoenzymes II and IV . Carbonic anhydrase plays a crucial role in regulating ion balance and fluid pressure in the eyes .

Mode of Action

Rac-Cis-Dorzolamide acts by reversibly inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium . This inhibition results in a reduction of hydrogen ion secretion at the renal tubule and an increased renal excretion of sodium, potassium, bicarbonate, and water . The overall effect is a decrease in the production of aqueous humor, which in turn reduces intraocular pressure .

Biochemical Pathways

The biochemical pathway affected by Rac-Cis-Dorzolamide involves the solvolysis of the acetate ester in an acetone/phosphate buffer mixture as the solvent system . This reaction proceeds via an SN1-like pathway . The inhibition of carbonic anhydrase disrupts the normal ion balance and fluid pressure regulation in the eyes, leading to a reduction in intraocular pressure .

Pharmacokinetics

After absorption via the cornea and stroma, Rac-Cis-Dorzolamide binds mainly to carbonic anhydrase in red blood cells . It is slowly metabolized to N-de-ethyldorzolamide, which is also stored in red blood cells . Both substances are eliminated very slowly (half-life >4 months) via the renal route . The inhibition of carbonic anhydrase in red blood cells is moderate during topical treatment, avoiding systemic adverse effects .

Result of Action

The primary molecular and cellular effect of Rac-Cis-Dorzolamide’s action is the reduction of intraocular pressure . By inhibiting carbonic anhydrase, the compound decreases the production of aqueous humor, leading to a significant lowering of intraocular pressure . This effect is beneficial in the management of conditions such as ocular hypertension or open-angle glaucoma .

Action Environment

The action, efficacy, and stability of Rac-Cis-Dorzolamide can be influenced by various environmental factors. For instance, the pH of the eye drop solution can affect the drug’s permeability into the eye . Earlier studies showed that dorzolamide and closely related carbonic anhydrase inhibitors are more effectively delivered into the eye from acidic eye drop solutions than from comparable neutral solutions . Consequently, dorzolamide was marketed as an aqueous pH 5.6 eye drop solution . Later, it was shown that increasing the pH of the eye drops from pH 5.6 to physiological pH significantly reduced their local irritation .

Safety and Hazards

Dorzolamide hydrochloride should be used with care. It is contraindicated in patients who are hypersensitive to any component of this product . The most frequently reported adverse reactions associated with dorzolamide hydrochloride ophthalmic solution were ocular burning, stinging, or discomfort immediately following ocular administration .

properties

IUPAC Name

(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRUSFPMRGDLAG-QDOHZIMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152785
Record name Dorzolamide hydrochloride, (+/-)-(cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120279-37-0
Record name Dorzolamide hydrochloride, (+/-)-(cis)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dorzolamide hydrochloride, (+/-)-(cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DORZOLAMIDE HYDROCHLORIDE, (CIS)-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z606W76Z1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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